molecular formula C24H25N3O5S2 B2644560 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 683766-77-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No. B2644560
M. Wt: 499.6
InChI Key: XZRKMXTYOMZYEZ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide and its derivatives have been extensively studied for their inhibition effects on human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. For instance, a study conducted by Ulus et al. (2016) synthesized acridine-acetazolamide conjugates and tested them against different carbonic anhydrase isoforms, finding inhibition in the low micromolar and nanomolar range. This suggests a potential application in the treatment of conditions where inhibition of carbonic anhydrase is beneficial, such as glaucoma, epilepsy, and certain neurological disorders (Ulus et al., 2016).

Supramolecular Gelation

The compound and its derivatives have also been found to influence supramolecular gelation processes. Yadav and Ballabh (2020) reported the synthesis of N-(thiazol-2-yl)benzamide derivatives, highlighting their role in gelation behavior, particularly their ability to form stable gels with ethanol/water and methanol/water mixtures. The structural analysis of these gels showed interesting properties like helical assembly and non-covalent interactions, which are crucial in the field of material science for the development of novel materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).

Anticancer Activity

Some derivatives of the compound have shown promising anticancer activity. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines and exhibited moderate to excellent anticancer activity, indicating potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).

Antimalarial Activity and COVID-19 Drug Potential

Additionally, some studies have explored the antimalarial properties of similar compounds and their potential application as COVID-19 drugs. For instance, Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives and characterized their antimalarial activity and ADMET properties. The study also performed molecular docking to assess the binding energy of these compounds against Plasmepsin-1 and Plasmepsin-2, key enzymes in the malaria parasite, and suggested their potential efficacy against SARS-CoV-2 (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-27(18-5-3-2-4-6-18)34(29,30)19-10-7-16(8-11-19)23(28)26-24-25-20(14-33-24)17-9-12-21-22(13-17)32-15-31-21/h7-14,18H,2-6,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRKMXTYOMZYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

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